3-Bromo-4-mercaptophenol
Description
The compound’s structure combines the electron-withdrawing effects of bromine with the nucleophilic and acidic properties of the thiol group, making it a versatile intermediate in organic synthesis. Its reactivity is particularly valuable in thiol-ene click chemistry, metal coordination, and pharmaceutical precursor synthesis.
Properties
Molecular Formula |
C6H5BrOS |
|---|---|
Molecular Weight |
205.07 g/mol |
IUPAC Name |
3-bromo-4-sulfanylphenol |
InChI |
InChI=1S/C6H5BrOS/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H |
InChI Key |
RXTMRIJDNUCPBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Acidity
- This compound: The -SH group (pKa ~6-8) is significantly more acidic than phenolic -OH (pKa ~9-10). This acidity facilitates deprotonation under mild conditions, enabling nucleophilic substitution or metal-ligand interactions .
- 4-Bromo-3-methylphenol: The methyl group is electron-donating, raising the phenolic -OH pKa to ~9-10. This reduces reactivity in electrophilic substitutions compared to this compound .
- 3-Bromo-4-(hydroxymethyl)phenol: The hydroxymethyl group (-CH₂OH) enhances solubility in polar solvents but lacks the thiol’s nucleophilicity, limiting utility in sulfur-based reactions .
Stability and Handling
- This compound: Susceptible to oxidation, forming disulfide bridges. Requires inert storage conditions (e.g., nitrogen atmosphere) .
- 3-Bromo-4-(hydroxymethyl)phenol: More stable than thiol analogs but prone to esterification or etherification under acidic conditions .
- 4-Bromo-3-methylphenol: Stable under ambient conditions; methyl group reduces oxidative degradation risk .
Research Findings and Industrial Relevance
- Pharmaceuticals: this compound’s thiol group is critical in prodrug designs (e.g., disulfide-linked antitumor agents) .
- Materials Science: Its ability to coordinate with metals (e.g., Au, Ag) is exploited in nanoparticle synthesis for catalytic and sensing applications .
- Limitations: Compared to 4-Bromo-3-chlorophenol, this compound’s instability in oxidative environments restricts its use in long-term formulations .
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